Rubemamine Rubemamine N-[2-(3, 4-Dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide belongs to the class of organic compounds known as cinnamic acid amides. These are amides of cinnamic acids. Cinnamic acid is an aromatic compound containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid. N-[2-(3, 4-Dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-[2-(3, 4-dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide is primarily located in the membrane (predicted from logP). N-[2-(3, 4-Dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide has a meat and savory taste.
Brand Name: Vulcanchem
CAS No.: 121817-65-0
VCID: VC21327435
InChI: InChI=1S/C21H25NO5/c1-24-17-8-5-15(13-19(17)26-3)7-10-21(23)22-12-11-16-6-9-18(25-2)20(14-16)27-4/h5-10,13-14H,11-12H2,1-4H3,(H,22,23)/b10-7+
SMILES: COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Molecular Formula: C21H25NO5
Molecular Weight: 371.4 g/mol

Rubemamine

CAS No.: 121817-65-0

Cat. No.: VC21327435

Molecular Formula: C21H25NO5

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

Rubemamine - 121817-65-0

Specification

Description N-[2-(3, 4-Dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide belongs to the class of organic compounds known as cinnamic acid amides. These are amides of cinnamic acids. Cinnamic acid is an aromatic compound containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid. N-[2-(3, 4-Dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-[2-(3, 4-dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide is primarily located in the membrane (predicted from logP). N-[2-(3, 4-Dimethoxyphenyl)ethyl]-3, 4-dimethoxycinnamic acid amide has a meat and savory taste.
CAS No. 121817-65-0
Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Standard InChI InChI=1S/C21H25NO5/c1-24-17-8-5-15(13-19(17)26-3)7-10-21(23)22-12-11-16-6-9-18(25-2)20(14-16)27-4/h5-10,13-14H,11-12H2,1-4H3,(H,22,23)/b10-7+
Standard InChI Key OZNUPWACHHUIKC-JXMROGBWSA-N
Isomeric SMILES COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC
SMILES COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC

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